molecular formula C13H19NO B1391414 2-Phenyl-1-piperidin-4-ylethanol CAS No. 24152-51-0

2-Phenyl-1-piperidin-4-ylethanol

Cat. No. B1391414
CAS RN: 24152-51-0
M. Wt: 205.3 g/mol
InChI Key: QLQFYCNTRVMVIU-UHFFFAOYSA-N
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Description

2-Phenyl-1-piperidin-4-ylethanol is a chemical compound with the molecular formula C13H19NO . It is used for research and development purposes.


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-piperidin-4-ylethanol is represented by the SMILES string OC(Cc1ccccc1)C2CCNCC2 . The molecular weight is 205.30 g/mol .


Physical And Chemical Properties Analysis

2-Phenyl-1-piperidin-4-ylethanol is a solid . It has a density of 1.0±0.1 g/cm3 . The boiling point is 339.2±15.0 °C at 760 mmHg . The flash point is 118.7±11.0 °C .

Scientific Research Applications

Thermal and Optical Properties

  • A study focused on the synthesis and characterization of a related compound, revealing insights into its thermal, optical, and structural properties. The compound exhibited a chair conformation in the piperidine ring and showed both inter and intra molecular hydrogen bonds, which may be relevant for materials science applications (Karthik et al., 2021).

Synthetic Chemistry Applications

  • Research on radical-mediated nitrile translocation highlighted the use of related piperidine structures in the stereoselective synthesis of pharmaceutical intermediates (Vervisch et al., 2012).
  • Another study developed a high-performance liquid chromatography method for determining a piperidinium compound, indicating the importance of piperidine derivatives in analytical chemistry (Varynskyi et al., 2017).

Catalytic and Chemical Reactions

  • Piperidine-catalyzed reactions for acetylenic ketones were explored, showcasing the utility of piperidine structures in facilitating specific chemical transformations (Omar et al., 1974).
  • The study of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes showed their capability as catalysts in oxidative cyclization, further demonstrating the role of piperidine derivatives in catalysis (Dönges et al., 2014).

Receptor Potency and Selectivity

  • A research effort synthesized a series of piperidine derivatives to explore their potential as novel serotonin 5-HT2A receptor ligands, highlighting their possible pharmaceutical applications (Fu et al., 2002).

Anticancer Activity

  • A study synthesized various piperidine derivatives to evaluate their antileukemic activity, emphasizing the relevance of piperidine structures in medicinal chemistry and drug design (Vinaya et al., 2011).

properties

IUPAC Name

2-phenyl-1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQFYCNTRVMVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-piperidin-4-ylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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